![molecular formula C18H20FN3O2 B5812368 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine](/img/structure/B5812368.png)
1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine, commonly known as FNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNB belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of FNB is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and physiological effects:
FNB has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with improved mood and cognitive function. FNB has also been shown to decrease the levels of stress hormones such as cortisol, which are associated with anxiety and depression.
Advantages and Limitations for Lab Experiments
FNB has several advantages as a research tool, including its high potency and selectivity for specific receptors. It can also be easily synthesized in the laboratory, making it readily available for research purposes. However, FNB also has several limitations, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize it.
Future Directions
There are several potential future directions for research on FNB. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of specific neurotransmitters in the brain. Further research is needed to fully understand the pharmacological properties of FNB and its potential applications in drug discovery and development.
In conclusion, 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. While further research is needed to fully understand its pharmacological properties, FNB has the potential to be a valuable tool for studying the role of specific neurotransmitters in the brain and developing new treatments for psychiatric disorders.
Synthesis Methods
The synthesis of FNB involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 2-fluorobenzylamine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with piperazine to obtain the final product.
Scientific Research Applications
FNB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. FNB has also been investigated for its potential use as a ligand for various receptors such as dopamine, serotonin, and adrenergic receptors.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIPTMIGLJEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-4-(2-nitrobenzyl)piperazine |
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